tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a bicyclic framework with a pyrazole ring fused to a tetrahydropyridine moiety.
Properties
IUPAC Name |
tert-butyl 3-carbamoyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-4-8-7(6-16)9(10(13)17)15-14-8/h4-6H2,1-3H3,(H2,13,17)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWJATOFZILRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazolo[4,3-c]pyridine Core
- The core pyrazolo[4,3-c]pyridine intermediate is synthesized using literature-adopted methods involving mixed-Claisen condensation followed by cyclization in a one-pot process without isolating intermediates. This approach improves efficiency and yield.
- Example: Compound 66 (a key intermediate) is prepared by this method, serving as a versatile precursor for further functionalization.
Installation of the Carbamoyl Group at the 3-Position
- Aminolysis of the ester intermediate with ammonia or amine sources introduces the carbamoyl group at the 3-position.
- This step can be catalyzed by bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to enhance reaction rates and selectivity.
- The aminolysis step is often followed by Boc-deprotection (removal of tert-butoxycarbonyl protecting groups) and reductive amination to yield the desired carbamoyl-substituted product.
Functional Group Transformations and Optimization
- Reductive amination and Mannich reactions are applied to introduce various substituents on the pyrazolo[4,3-c]pyridine ring, tailoring the molecule for biological activity.
- Mesylation and subsequent ring-closure reactions are used to generate sterically constrained derivatives, which may improve binding affinity and selectivity.
- LiAlH4 reductions and carbonyldiimidazole (CDI)-mediated cyclizations are employed to access tricyclic compounds related to the target molecule.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Mixed-Claisen condensation | Literature method, one-pot process | Pyrazolo[4,3-c]pyridine intermediate (e.g., Compound 66) |
| 2 | N-Methylation | Methylating agents, chromatographic separation | Regioisomeric methylated intermediates (67, 68) |
| 3 | Aminolysis | Ammonia or amines, TBD catalyst | Carbamoyl-substituted intermediates (e.g., 70) |
| 4 | Boc-deprotection | Acidic conditions | Deprotected amine intermediates |
| 5 | Reductive amination | Reducing agents (e.g., NaBH3CN) | Functionalized pyrazolopyridine derivatives |
| 6 | Esterification (tert-butyl) | tert-Butyl chloroformate or tert-butanol, acid | tert-Butyl 5-carboxylate protected intermediates |
| 7 | Mesylation and ring closure | Mesyl chloride, base | Sterically constrained derivatives |
| 8 | LiAlH4 reduction and CDI cyclization | LiAlH4, CDI | Tricyclic derivatives |
Research Findings and Optimization Insights
- The synthetic methods allow for regioselective functionalization, critical for biological activity optimization.
- Use of TBD as a catalyst in aminolysis enhances selectivity and yield.
- Boc protection/deprotection sequences provide orthogonal protection strategies facilitating multi-step synthesis.
- Reductive amination steps enable the introduction of diverse substituents, allowing structure-activity relationship (SAR) studies.
- Ring closure and tricyclic derivative formation improve molecular rigidity, potentially enhancing target binding affinity.
- The preparation routes have been validated in patent literature (EP3517538A1) and peer-reviewed journals, confirming reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions: : Tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide (H₂O₂) and various oxidizing agents. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions can be carried out using nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carbonyl compounds, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazolopyridine core is valuable in the development of new chemical entities.
Biology: : The compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. These properties make it a candidate for further research in drug discovery and development.
Medicine: : In the medical field, tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate may be explored for its therapeutic potential. Its ability to interact with various biological targets can lead to the development of new treatments for diseases.
Industry: : In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazolopyridine core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly impacts reactivity, solubility, and biological interactions. Key analogs include:
Physicochemical Properties
- Boiling Point : The tert-butyl group increases hydrophobicity, with analogs like tert-butyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate showing a boiling point of ~388°C .
- Solubility : Polar substituents (e.g., hydroxymethyl) improve aqueous solubility, whereas acetyl or tert-butyl groups enhance lipid membrane permeability .
- Hydrogen Bonding : The 3-carbamoyl group forms robust hydrogen bonds, as observed in Etter’s graph set analysis of crystalline networks .
Biological Activity
tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention due to its potential biological activities. This compound features a bicyclic structure with significant implications in medicinal chemistry. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, related case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 266.3 g/mol. The presence of a tert-butyl group and a carbamoyl functional group enhances its chemical reactivity and biological potential .
Biological Activities
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit a variety of biological activities:
- Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, related derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Anticancer Properties : Pyrazolo[4,3-c]pyridine derivatives are being investigated for their anticancer potential. They have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines .
- Enzyme Inhibition : The ability of this compound to inhibit specific enzymes such as carbonic anhydrases and phosphodiesterases has been noted. These enzymes play critical roles in various physiological processes and are targets for drug development .
The exact mechanism of action for this compound involves interactions with specific molecular targets. For example:
- Binding Affinity : Studies on similar compounds suggest that they may bind to nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
- Receptor Modulation : The compound may also interact with various receptors and ion channels, modulating their function and leading to therapeutic effects .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent groups:
| Compound Name | Structure | Key Features |
|---|---|---|
| tert-butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | Structure | Lacks carbamoyl group; different biological activity profile |
| tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine | Structure | Contains formyl instead of carbamoyl; potential aldehyde reactivity |
| tert-butyl 3-iodo-1H-pyrazolo[4,3-c]pyridine | Structure | Iodine substituent; may enhance reactivity under certain conditions |
This table illustrates how variations in substituents influence the chemical behavior and biological activity of related compounds.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of pyrazolo[4,3-c]pyridine derivatives. For example:
- Anti-inflammatory Evaluation : A study assessed the anti-inflammatory effects of various derivatives using carrageenan-induced paw edema models. Compounds demonstrated significant inhibition of COX enzymes comparable to indomethacin .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to specific targets. These studies provide insights into the potential therapeutic applications of the pyrazolo[4,3-c]pyridine scaffold .
Q & A
Q. How can the molecular structure of this compound be confirmed experimentally?
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). For example, similar pyrazolo-pyridine derivatives (e.g., tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate) have been characterized via SC-XRD to determine bond lengths, angles, and stereochemistry . Key parameters include the torsion angles of the pyrazole and piperidine rings and hydrogen-bonding interactions in the lattice.
Q. What are the recommended safety protocols for handling this compound in the lab?
Based on analogous compounds, personal protective equipment (PPE) such as respirators, gloves, and safety goggles should be used to avoid inhalation, skin contact, or eye exposure. Environmental controls (e.g., fume hoods) and proper waste disposal are critical due to acute toxicity risks . First-aid measures for accidental exposure include immediate rinsing with water and medical consultation .
Q. What synthetic routes are commonly employed for pyrazolo-pyridine derivatives?
A typical approach involves cyclization reactions, such as the condensation of hydrazines with β-keto esters or ketones. For example, tert-butyl-protected intermediates are synthesized via Boc protection of the amine group, followed by cyclization under acidic or basic conditions . Reaction optimization often requires monitoring by TLC or LC-MS to confirm intermediate formation.
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved stability?
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, enabling the identification of stable intermediates. Institutions like ICReDD use reaction path search algorithms to optimize conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . For instance, modeling the steric effects of the tert-butyl group can inform modifications to enhance solubility or reduce steric hindrance.
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR, IR, or mass spectrometry data may arise from tautomerism or dynamic processes. For example, the carbamoyl group’s rotational barriers can lead to splitting in -NMR signals. To resolve this, variable-temperature NMR or 2D techniques (e.g., -HSQC) should be employed to confirm assignments .
Q. What strategies mitigate regioselectivity challenges in functionalizing the pyrazole ring?
Electrophilic substitution on the pyrazole ring is influenced by the electron-withdrawing carbamoyl group. Directed ortho-metalation (DoM) using LDA or TMP-Li can enhance selectivity at the 4-position. Alternatively, transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables selective C–H activation at the 3-position .
Q. How can stability studies inform storage conditions for long-term research use?
Accelerated degradation studies under varying pH, temperature, and humidity conditions (ICH Q1A guidelines) can identify degradation pathways. For instance, the tert-butyl ester group is prone to hydrolysis under acidic conditions, necessitating storage in inert atmospheres (e.g., argon) at –20°C .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC-MS : Detects impurities at trace levels (≤0.1%).
- Elemental Analysis : Validates molecular formula accuracy.
- DSC/TGA : Assesses thermal stability and polymorphic transitions .
Q. How to optimize reaction yields in multi-step syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
